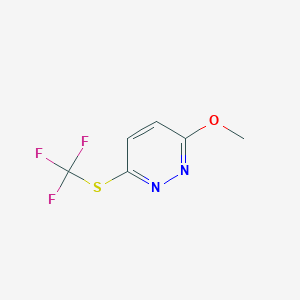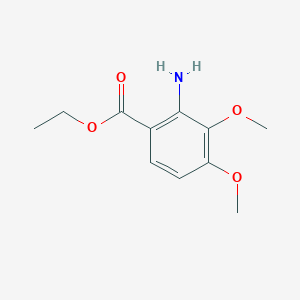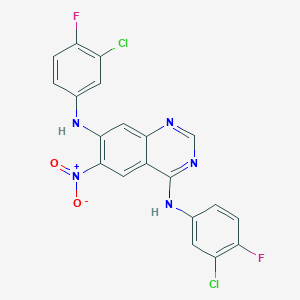
N4,N7-Bis(3-chloro-4-fluorophenyl)-6-nitroquinazoline-4,7-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N4,N7-Bis(3-chloro-4-fluorophenyl)-6-nitroquinazoline-4,7-diamine is a synthetic organic compound with the molecular formula C20H11Cl2F2N5O2 and a molar mass of 462.24 g/mol . This compound is characterized by its quinazoline core structure, which is substituted with nitro and diamine groups, as well as chlorinated and fluorinated phenyl rings .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N4,N7-Bis(3-chloro-4-fluorophenyl)-6-nitroquinazoline-4,7-diamine typically involves multi-step organic reactions. The starting materials often include 3-chloro-4-fluoroaniline and 6-nitroquinazoline. The synthetic route may involve:
Nitration: Introduction of the nitro group into the quinazoline ring.
Substitution: Chlorination and fluorination of the phenyl rings.
Coupling Reactions: Formation of the diamine linkage.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These conditions include controlled temperature, pressure, and the use of catalysts to facilitate the reactions .
Analyse Des Réactions Chimiques
Types of Reactions
N4,N7-Bis(3-chloro-4-fluorophenyl)-6-nitroquinazoline-4,7-diamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorinated and fluorinated phenyl rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce different functional groups into the phenyl rings .
Applications De Recherche Scientifique
N4,N7-Bis(3-chloro-4-fluorophenyl)-6-nitroquinazoline-4,7-diamine has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N4,N7-Bis(3-chloro-4-fluorophenyl)-6-nitroquinazoline-4,7-diamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N4,N7-Bis(3-chloro-4-fluorophenyl)-6-nitroquinazoline-4,7-diamine include other quinazoline derivatives with different substituents, such as:
N4,N7-Bis(3-chloro-4-fluorophenyl)-quinazoline-4,7-diamine: Lacks the nitro group.
N4,N7-Bis(3-chloro-4-fluorophenyl)-6-methylquinazoline-4,7-diamine: Contains a methyl group instead of a nitro group.
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both chlorinated and fluorinated phenyl rings, along with the nitro and diamine groups, makes it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C20H11Cl2F2N5O2 |
|---|---|
Poids moléculaire |
462.2 g/mol |
Nom IUPAC |
4-N,7-N-bis(3-chloro-4-fluorophenyl)-6-nitroquinazoline-4,7-diamine |
InChI |
InChI=1S/C20H11Cl2F2N5O2/c21-13-5-10(1-3-15(13)23)27-18-8-17-12(7-19(18)29(30)31)20(26-9-25-17)28-11-2-4-16(24)14(22)6-11/h1-9,27H,(H,25,26,28) |
Clé InChI |
ATSAJTOUVQLICI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1NC2=C(C=C3C(=C2)N=CN=C3NC4=CC(=C(C=C4)F)Cl)[N+](=O)[O-])Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Nitro-2-phenyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13093604.png)
![2-(3-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B13093616.png)
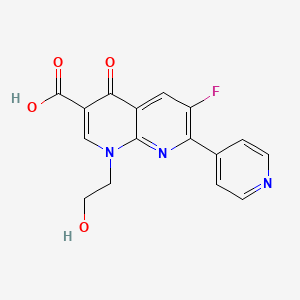
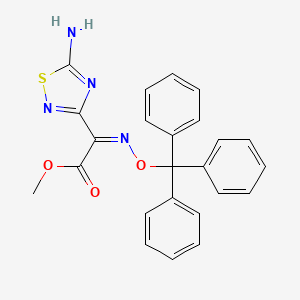
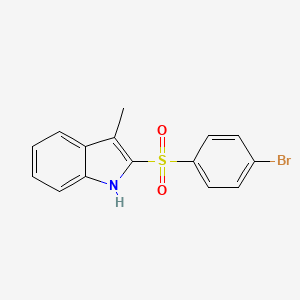
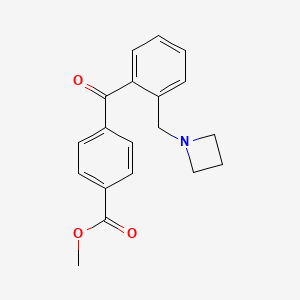

![7-Benzyl-2-morpholino-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B13093637.png)
![4h-Isoxazolo[4,5-e][1,2,4]oxadiazolo[4,5-a]pyrimidine](/img/structure/B13093651.png)
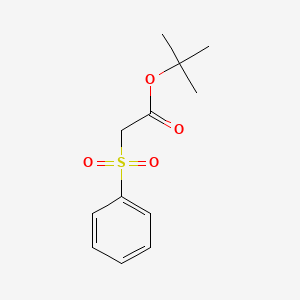
![3'-Ethoxy-5,5-dimethyl-4,5-dihydro-[1,1'-biphenyl]-2(3H)-one](/img/structure/B13093656.png)

